Product packaging for Flutropium bromide(Cat. No.:CAS No. 63516-07-4)

Flutropium bromide

Cat. No.: B1673500
CAS No.: 63516-07-4
M. Wt: 478.4 g/mol
InChI Key: FNUZASGZEHGWQM-QCERWEEGSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Evolution of Anticholinergic Bronchodilators in Respiratory Therapeutics

The use of anticholinergic substances for respiratory ailments has a history stretching back centuries, with early practices involving the inhalation of smoke from plants containing atropine-like alkaloids, such as Datura stramonium. nih.govtg.org.auyoutube.com While effective in inducing bronchodilation, the systemic absorption of these early forms of anticholinergics, particularly atropine (B194438), led to undesirable side effects. tg.org.au

A pivotal step in the evolution of this drug class was the development of quaternary ammonium (B1175870) derivatives. These compounds were designed to be poorly absorbed from the lungs into the systemic circulation, thereby maximizing local bronchodilatory effects while minimizing systemic anticholinergic adverse events. nih.govtg.org.auersnet.org Ipratropium (B1672105) bromide, introduced in 1974, was a key development in this regard, offering local anticholinergic effects with limited systemic absorption. nih.gov Oxitropium (B1233792) bromide, which became available later, was promoted for a longer duration of action compared to ipratropium bromide. nih.gov

Further advancements led to the development of long-acting muscarinic antagonists (LAMAs), characterized by prolonged bronchodilatory effects, often allowing for once-daily administration. Tiotropium (B1237716) bromide, a selective antagonist at muscarinic acetylcholine (B1216132) receptors with kinetic selectivity, represented a significant step forward as a once-daily LAMA. nih.goversnet.orgmims.comwikipedia.org More recently, other LAMAs such as aclidinium (B1254267) bromide and umeclidinium (B1249183) bromide have been introduced, further expanding the therapeutic options in this class. wikipedia.orgmims.comiiab.menih.govnih.gov

The evolution of anticholinergic bronchodilators can be summarized as a progression from naturally derived compounds with significant systemic effects to synthetic quaternary ammonium derivatives designed for targeted local action and increasingly longer durations of effect.

Here is a table illustrating the evolution of some key anticholinergic bronchodilators:

CompoundClass/CharacteristicsIntroduction Era (Approx.)Key Advantage
Atropine (from plants)Tertiary amine, naturally derivedAncient times - early 20th centuryBronchodilation
Atropine SulfatePurified tertiary amineMid-20th centuryMore controlled administration
Ipratropium BromideShort-acting quaternary ammonium1970sReduced systemic absorption, fewer side effects
Oxitropium BromideShort-acting quaternary ammoniumEarly 1990sLonger action than ipratropium (promoted)
Tiotropium BromideLong-acting quaternary ammonium (LAMA)Late 1990s/Early 2000sOnce-daily dosing, prolonged bronchodilation
Aclidinium BromideLong-acting quaternary ammonium (LAMA)2010sOnce or twice-daily dosing
Umeclidinium BromideLong-acting quaternary ammonium (LAMA)2010sOnce-daily dosing

Rationale for Flutropium (B1209967) Bromide's Development and its Position in Modern Drug Discovery

Flutropium bromide, also known by the trade name Flubron, was developed as a new antiasthma drug. medchemexpress.cnmedkoo.com Possessing a quaternary ammonium structure, similar to other developed atropine derivatives, the rationale behind its development was likely centered on achieving bronchodilatory efficacy with a favorable profile, potentially including reduced systemic exposure compared to earlier agents. medkoo.comnih.gov It is a competitive antagonist of acetylcholine, targeting muscarinic receptors in the airways. medkoo.compatsnap.com By blocking the action of acetylcholine, which causes bronchoconstriction, this compound promotes the relaxation of airway smooth muscles, leading to bronchodilation and improved airflow. patsnap.com

Research into this compound, particularly in the late 1980s, explored its pharmacological properties. Studies in guinea pigs demonstrated its ability to inhibit acetylcholine-induced bronchoconstriction. nih.govnih.gov Investigations into repeated administration in animal models indicated that the bronchodilatory effect of this compound was maintained without a reduction in response or a cumulative effect. nih.gov Furthermore, repeated administration did not appear to alter hepatic drug metabolizing enzyme activities in rats. nih.gov

This compound's development and study reflect the ongoing efforts in pharmaceutical research to discover and optimize bronchodilating agents. While the referenced research primarily dates to the late 20th century, its mechanism of action as a muscarinic antagonist aligns with the established and continued importance of this target in respiratory therapeutics. patsnap.com Its use has been noted in Japan for the treatment of asthma and chronic obstructive pulmonary disease. nih.govebi.ac.ukebi.ac.uk The continued listing and identification of this compound in chemical and pharmacological databases indicate its place within the broader collection of compounds studied for respiratory applications, contributing to the cumulative knowledge base informing modern drug discovery efforts in this area. nih.govebi.ac.ukebi.ac.ukuni.lunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29BrFNO3 B1673500 Flutropium bromide CAS No. 63516-07-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUZASGZEHGWQM-QCERWEEGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048655
Record name Flutropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63516-07-4
Record name Flutropium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063516074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUTROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3V6HB0M57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Comprehensive Preclinical Pharmacological Characterization of Flutropium Bromide

Elucidation of Molecular and Cellular Mechanisms of Action

Flutropium (B1209967) bromide exerts its therapeutic effects primarily through the inhibition of muscarinic acetylcholine (B1216132) receptors in the airways. patsnap.com This action is central to its classification as an anticholinergic bronchodilator. patsnap.com

Detailed Analysis of Muscarinic Receptor Subtype Selectivity and Binding Kinetics (e.g., M3 receptor inhibition)

Flutropium bromide's primary mechanism involves blocking the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. patsnap.com Acetylcholine binding to these receptors typically leads to bronchoconstriction and increased mucus production. patsnap.com By blocking these receptors, this compound effectively reduces bronchoconstriction. patsnap.com Specifically, this compound predominantly targets the M3 muscarinic receptors located in the airway smooth muscle. patsnap.com Inhibition of M3 receptors leads to a decrease in intracellular calcium levels, promoting smooth muscle relaxation and bronchodilation. patsnap.com While information on the detailed binding kinetics of this compound across all muscarinic receptor subtypes (M1-M5) was not extensively available in the search results, its predominant effect on M3 receptors is highlighted as a key aspect of its mechanism. patsnap.com

Investigation of Anticholinergic Efficacy in Attenuating Cholinergic-Induced Bronchoconstriction

This compound demonstrates anticholinergic efficacy by attenuating bronchoconstriction induced by cholinergic stimulation. medchemexpress.com Studies in guinea pigs have shown that a single inhalation of this compound can inhibit acetylcholine-induced bronchoconstriction. medchemexpress.comnih.gov This inhibitory action occurs without affecting the fall in blood pressure induced by acetylcholine in these animal models. medchemexpress.comnih.gov

Intracellular Signaling Cascades Modulated by this compound (e.g., calcium homeostasis)

The bronchodilatory effect of this compound is linked to its impact on intracellular signaling cascades, particularly calcium homeostasis. patsnap.com By blocking M3 muscarinic receptors, this compound reduces the increase in intracellular calcium levels that would otherwise be triggered by acetylcholine binding. patsnap.com This decrease in intracellular calcium is a key factor in the relaxation of airway smooth muscle. patsnap.com In general, muscarinic receptor activation, particularly M3, is known to modulate intracellular calcium levels through pathways involving phospholipase C and the release of calcium from intracellular stores. thermofisher.comfrontiersin.org Antagonism of these receptors by this compound disrupts this process, leading to decreased intracellular calcium and subsequent bronchodilation. patsnap.com

Impact on Airway Mucus Secretion and Ciliary Function

In Vitro Pharmacological Profiling of this compound

In vitro studies have been conducted to characterize the pharmacological profile of this compound, including comparisons with reference compounds. medchemexpress.comncats.io

Comparative Receptor Antagonism and Functional Studies Against Reference Compounds (e.g., atropine (B194438), ipratropium)

In vitro experiments have indicated that this compound is more effective than atropine. medchemexpress.comncats.io Comparative studies with other anticholinergic agents like ipratropium (B1672105) bromide and oxitropium (B1233792) bromide have also been performed. researchgate.net One study suggested that oxitropium bromide produced a greater bronchodilator effect than either ipratropium bromide or this compound at lower doses, although there were no differences in maximal response between these drugs. researchgate.net Tiotropium (B1237716) bromide, another muscarinic antagonist, has shown approximately 10-fold greater potency than ipratropium bromide in binding studies in human lung and dissociates very slowly from muscarinic receptors compared to ipratropium bromide and atropine in vitro. hku.hknih.gov While direct, detailed comparative receptor antagonism and functional study data specifically for this compound against a wide range of reference compounds were not comprehensively detailed in the provided snippets, the information available suggests that this compound exhibits potent anticholinergic activity and has been compared to established agents like atropine and ipratropium in preclinical settings. medchemexpress.comncats.ioresearchgate.net

Interactive Data Tables:

Based on the information found, a comparative efficacy table can be presented:

CompoundEffect on Acetylcholine-Induced Bronchoconstriction (Guinea Pigs)In Vitro Efficacy vs. Atropine
This compoundInhibits medchemexpress.comnih.govMore effective medchemexpress.comncats.io
AtropineInhibits nih.govReference medchemexpress.comncats.io
Ipratropium BromideInhibits nih.govLess potent than Tiotropium in binding hku.hknih.gov
Oxitropium BromideGreater effect than Flutropium/Ipratropium at lower doses researchgate.netNot specified

Effects on Inflammatory Mediator Release from Airway Cells (e.g., mast cells)

Preclinical studies have explored the effects of this compound on the release of inflammatory mediators, particularly from mast cells, which are implicated in the pathophysiology of asthma and other respiratory diseases nih.govnih.gov. Investigations using isolated rat mast cells stimulated by antigen demonstrated that this compound inhibited the release of histamine (B1213489). This inhibitory action suggests a mast cell stabilizing effect, although it was observed to be weaker than that of disodium (B8443419) cromoglycate nih.gov. In guinea pigs, this compound (at doses of 3 and 10 mg/kg, intravenously) showed an inhibitory action on 48-hour homologous passive cutaneous anaphylaxis (PCA), a model involving mast cell degranulation nih.gov. In contrast, atropine did not show an inhibitory effect in either the isolated rat mast cell histamine release or the guinea pig PCA model nih.gov.

The following table summarizes the effects of this compound on histamine release from isolated rat mast cells compared to disodium cromoglycate and atropine:

CompoundEffect on Histamine Release from Isolated Rat Mast Cells (Antigen-Stimulated)Relative Potency (vs. Disodium Cromoglycate)
This compoundInhibitoryWeaker
Disodium cromoglycateInhibitoryReference
AtropineNo inhibitory actionMuch weaker/None

In Vivo Translational Studies in Animal Models of Respiratory Disease

In vivo studies using various animal models have been conducted to evaluate the potential therapeutic effects of this compound on respiratory diseases, focusing on bronchodilation and effects on airway inflammation nih.govnih.govnih.govuni.lunih.govnih.gov.

Assessment of Bronchodilatory Potency in Various Induced Bronchospasm Models

This compound has been assessed for its bronchodilatory potency in animal models where bronchoconstriction was induced by various agents nih.govnih.govuni.lunih.gov. In guinea pigs, single inhalation of this compound at a concentration of 0.0003% inhibited acetylcholine (ACh)-induced bronchoconstriction without causing a fall in blood pressure nih.gov. This indicates a selective bronchodilatory effect. Further studies in guinea pigs using an index of inhibition of ACh-induced bronchoconstriction also confirmed the bronchodilatory activity of inhaled this compound nih.govnih.gov.

The bronchodilatory effect of this compound has also been investigated in comparison or in combination with other bronchodilators. When administered in combination with salbutamol (B1663637) (3 micrograms/kg, i.v.), aminophylline (B1665990) (5 mg/kg, i.v.), or disodium cromoglycate (10 mg/kg, i.v.), this compound (0.0003% inhalation) enhanced the bronchodilation compared to the single administration of the respective antiasthma drugs in guinea pigs nih.gov. This suggests potential additive or synergistic effects when combined with agents acting via different mechanisms nih.gov.

While this compound has shown bronchodilatory effects in models of induced bronchospasm, it did not show antagonistic action against LTD4-induced contraction of isolated tracheal smooth muscle of guinea pigs or against serotonin-induced bronchoconstriction in dogs when inhaled at 0.3% nih.gov.

Evaluation of this compound in Allergic Airway Inflammation and Asthma Models

The effects of this compound in models of allergic airway inflammation and asthma have been investigated nih.gov. In the 48-hour homologous PCA model in guinea pigs, which involves an allergic response, this compound (3 and 10 mg/kg, i.v.) demonstrated an inhibitory action nih.gov. This suggests a potential to modulate aspects of the allergic response.

While the provided search results include information on the evaluation of other anticholinergic agents like tiotropium bromide in allergic airway inflammation and asthma models nih.govnih.gov, specific detailed findings for this compound in these models beyond the PCA study are not explicitly present in the provided snippets. Studies on tiotropium bromide, for instance, have shown reductions in airway inflammation, Th2 cytokine production, and airway remodeling in ovalbumin-sensitized mice nih.govnih.gov.

Long-Term Bronchodilatory Efficacy and Systemic Effects in Repeated Administration Animal Studies

Studies involving repeated administration of this compound in animals have been conducted to assess the long-term bronchodilatory efficacy and potential systemic effects nih.govnih.gov. In guinea pigs, the bronchodilatory effect of this compound after repeated inhalations for 14 or 28 days was found to be nearly the same potency as that observed after a single inhalation nih.gov. This indicates that repeated administration did not lead to a reduction in response or a cumulative effect on bronchodilation nih.gov.

Repeated administration studies also monitored for systemic effects. In guinea pigs, 28-day repeated inhalations did not alter the body weight curve nih.gov. In rats, 14-day repeated intravenous administration did not induce changes in hepatic drug metabolizing enzyme activities nih.gov. These findings suggest that this compound maintained its bronchodilatory effect with repeated administration without causing a reduction in response or affecting hepatic enzyme activity in these animal models nih.gov.

Iii. Advanced Synthetic Methodologies and Chemical Synthesis of Flutropium Bromide

Pioneering Synthetic Routes and Chemical Transformations

Early synthetic approaches to flutropium (B1209967) bromide and related compounds focused on establishing reliable methods for constructing the bicyclic tropane (B1204802) system and introducing the necessary functional groups. nih.govdrugfuture.com

Multi-Step Chemical Synthesis of the Core Bicyclic Moiety and Fluorination Strategies

The core bicyclic moiety of flutropium bromide is the tropane skeleton, an 8-azabicyclo[3.2.1]octane system. The synthesis of this core can be achieved through various methods in organic chemistry. One classic approach to the tropane core is the Robinson-Schopf condensation, a biomimetic synthesis starting from succinic dialdehyde, methylamine, and acetone (B3395972) dicarboxylic acid. msu.edu While this provides the basic tropinone (B130398) structure, further transformations are required to arrive at the specific nortropine (B26686) derivative needed for this compound synthesis.

A key step in the synthesis of this compound is the introduction of the fluorine atom into the 2-fluoroethyl group attached to the nitrogen. ontosight.aidrugfuture.com One described synthetic route involves the alkylation of a nortropine benzilate intermediate with 2-bromo-1-fluoroethane. drugfuture.com This reaction typically employs a base, such as sodium carbonate, in a suitable solvent like acetonitrile. drugfuture.com

Another strategy for introducing fluorine into tropane derivatives, particularly in the context of radiolabeling for PET imaging, involves nucleophilic substitution with a fluoride (B91410) source on a suitable precursor. For example, the synthesis of related fluorinated nortropane derivatives has been achieved by reacting a chlorinated or tosyloxy precursor with [(18)F]fluoride. nih.govnih.govresearchgate.net While these examples pertain to radiolabeled compounds, the underlying fluorination chemistry can be relevant to the synthesis of non-radioactive this compound. The use of 1-(benzenesulfonyl)-1-fluoroethene has also been explored as a monofluorinated building block for the synthesis of monofluorinated tropane alkaloids. oup.com

Quaternization Reactions Employing Alkyl Halides and Tertiary Amines

The final step in the synthesis of this compound involves the quaternization of a tertiary amine precursor. ontosight.ainih.govdrugfuture.com This precursor is typically N-(2-fluoroethyl)nortropine benzilate, which contains the tropane core, the 2-fluoroethyl group, and the benzilic acid ester moiety, with a tertiary nitrogen atom. drugfuture.com Quaternization is achieved by reacting this tertiary amine with an alkyl halide, specifically methyl bromide in the case of this compound, to form the quaternary ammonium (B1175870) salt. drugfuture.com This reaction is often carried out in a solvent mixture, such as dichloromethane (B109758) and acetonitrile. drugfuture.com The quaternization step is crucial for generating the positively charged nitrogen center characteristic of this compound. ontosight.ainih.gov

Stereochemical Considerations and Synthesis of Isomeric Analogues

Stereochemistry plays a significant role in the synthesis and biological activity of tropane derivatives, including this compound. nih.govresearchgate.net The tropane system has defined stereocenters, and the orientation of substituents can lead to different isomers with potentially varied pharmacological profiles. nih.gov this compound is specifically the (endo,syn) isomer with respect to the orientation of the benziloyloxy group at the 3-position and the configuration at the quaternary nitrogen. drugfuture.com

Synthetic routes are designed to control the stereochemistry of the tropane core and the attachment of substituents. For instance, stereoselective methods have been developed for the synthesis of tropane alkaloids, often involving strategies like enantioselective deprotonation of tropinone or stereoselective cycloaddition reactions. researchgate.netnih.gov The quaternization step itself can also proceed with a degree of stereoselectivity, leading to configurationally isomeric quaternary salts that differ in their physicochemical properties and pharmacological actions. nih.gov Research has explored the synthesis of such homologous and configurationally isomeric compounds to understand the relationship between stereochemistry and biological activity. nih.gov

Innovations in this compound Synthesis: Catalytic Approaches and Process Optimization

While the fundamental synthetic route to this compound involving alkylation and quaternization is established, ongoing research in chemical synthesis explores innovative approaches, including catalytic methods and process optimization, to improve efficiency, yield, and stereoselectivity.

Catalytic approaches in organic synthesis aim to utilize catalysts to facilitate reactions, often leading to milder reaction conditions, reduced by-product formation, and enhanced selectivity. While specific catalytic methods solely for this compound synthesis are not extensively detailed in the provided search results, research on catalytic fluoroethylation and stereoselective transformations of tropane derivatives is relevant. For example, enzymatic approaches using modified cofactors and methyltransferases have been investigated for introducing fluoroethyl groups into various substrates, indicating potential avenues for catalytic fluorination in tropane synthesis. acs.org Additionally, engineered enzymes like P450 have shown promise in the selective oxidation of C-H bonds in cyclic amines, which could be applicable to functionalizing the tropane core catalytically. researchgate.net

Iv. Pharmacokinetic and Pharmacodynamic Investigations of Flutropium Bromide

Systemic Absorption and Tissue Distribution Profile

Biotransformation Pathways and Metabolite Identification

Information directly detailing the specific biotransformation pathways and metabolite identification for flutropium (B1209967) bromide is not extensively available in the provided search results. However, anticholinergic agents, including tropane (B1204802) derivatives like flutropium bromide, undergo metabolism. thegoodscentscompany.comscribd.com Some studies on related compounds, such as scopolamine, indicate metabolic pathways and the identification of metabolites in biological samples. researchgate.net The metabolism of inhaled drugs often occurs in the liver, and for some compounds, also in the lungs. patsnap.com Further research would be needed to specifically delineate the metabolic fate of this compound and identify its primary metabolites.

Excretion Routes and Clearance Mechanisms

Relationship Between Pharmacokinetics and Sustained Bronchodilatory Effects

The bronchodilatory effect of this compound is a direct result of its antagonism of muscarinic receptors in the airways. patsnap.com While specific pharmacokinetic-pharmacodynamic modeling for this compound's sustained effect is not detailed, the duration of action of anticholinergic bronchodilators is influenced by factors such as receptor binding kinetics and the rate of elimination from the biophase in the airways. For instance, the prolonged duration of action of tiotropium (B1237716) is attributed to its slow dissociation from M3 muscarinic receptors. googleapis.comresearchgate.net The low systemic absorption and localized action of inhaled this compound contribute to its therapeutic effect being concentrated in the lungs, which is crucial for sustained bronchodilation with minimized systemic side effects. patsnap.com

Minimization of Systemic Exposure and Airway Selectivity

The chemical structure of this compound as a quaternary ammonium (B1175870) salt inherently limits its ability to readily cross cell membranes, including those in the gastrointestinal tract and the blood-brain barrier. researchgate.netgoogleapis.com This property is key to minimizing systemic absorption when the drug is administered via inhalation. patsnap.comresearchgate.net By concentrating the drug's action in the airways, this minimized systemic exposure contributes to airway selectivity. patsnap.comgoogleapis.com This targeted delivery and limited systemic distribution are crucial for achieving bronchodilation effectively while reducing the potential for systemic anticholinergic side effects on organs such as the heart, bladder, and eyes. googleapis.com

V. Clinical Development and Therapeutic Efficacy of Flutropium Bromide

Clinical Validation in Obstructive Airway Diseases

Clinical studies have investigated the effectiveness of flutropium (B1209967) bromide in managing symptoms and improving lung function in patients suffering from chronic obstructive airway conditions. Its bronchodilatory effect helps to expand the air passages in the lungs, facilitating easier breathing patsnap.com.

Efficacy in Chronic Obstructive Pulmonary Disease (COPD) Management

Flutropium bromide has been a subject of research for its efficacy in the management of Chronic Obstructive Pulmonary Disease (COPD) patsnap.compatsnap.comnih.govontosight.aipatsnap.comebi.ac.ukmedkoo.comncats.io. As an anticholinergic bronchodilator, it aims to alleviate the airflow obstruction characteristic of COPD patsnap.compatsnap.com. Studies have explored its effects on pulmonary function indices in patients with stable moderate to severe COPD nih.govnih.gov. Research indicates that this compound contributes to improved respiratory function in individuals with this condition patsnap.compatsnap.com. Its prolonged duration of action, typically around 24 hours, suggests its potential utility for maintenance therapy in providing sustained symptom relief patsnap.com.

Therapeutic Role in Asthma Pathophysiology

The therapeutic role of this compound has also been investigated in the context of asthma pathophysiology patsnap.comnih.govontosight.aiuni.luresearchgate.netwikipedia.orgnih.gov. Similar to its application in COPD, its anticholinergic properties are leveraged to counteract bronchoconstriction, a key feature of asthma patsnap.compatsnap.com. By blocking muscarinic receptors, this compound helps to relax the smooth muscles surrounding the airways, thereby improving airflow patsnap.compatsnap.com. Studies have examined its bronchodilatory activity in models relevant to asthma nih.gov.

Exploration in Rare Lung Conditions (e.g., Lymphangioleiomyomatosis)

Beyond more common obstructive airway diseases, there has been exploration into the potential utility of this compound in rare lung conditions. A case report documented the effectiveness of this compound in relieving symptoms in a patient with lymphangioleiomyomatosis (LAM) ebi.ac.ukmedkoo.commdmooc.org. LAM is a rare disease characterized by the abnormal growth of smooth muscle cells in the lungs, which can lead to airflow obstruction and the formation of cysts clevelandclinic.org. This case study suggests a possible therapeutic benefit of this compound in managing respiratory symptoms in this specific rare condition ebi.ac.ukmedkoo.commdmooc.org.

Comparative Effectiveness Research with Established Bronchodilators

Comparative studies have been conducted to assess the effectiveness of this compound relative to other established bronchodilators used in the treatment of obstructive airway diseases. These trials provide insights into its performance compared to existing therapeutic options.

Head-to-Head Clinical Trials Versus Ipratropium (B1672105) Bromide

Head-to-head clinical trials have compared this compound with ipratropium bromide, another anticholinergic bronchodilator patsnap.comnih.govnih.govozmosi.com. A dose-response study in patients with stable COPD evaluated the bronchodilator effects of both agents using a metered dose inhaler nih.govnih.gov. The study found that forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) reached a plateau after a cumulative dose of 14 puffs of ipratropium bromide (280 micrograms) or this compound (420 micrograms) nih.govnih.gov. While oxitropium (B1233792) bromide showed a greater increase in FEV1 than either ipratropium bromide or this compound after six puffs, there were no differences in the maximal increases in FEV1 and FVC among the three anticholinergic agents (ipratropium bromide, this compound, and oxitropium bromide) nih.govnih.govresearchgate.net.

Efficacy Comparison with Oxitropium Bromide

Comparisons have also been made between the efficacy of this compound and oxitropium bromide, another anticholinergic bronchodilator patsnap.comnih.govnih.govozmosi.com. The dose-response study in COPD patients indicated that oxitropium bromide produced a greater bronchodilator effect than this compound when used at doses of less than six puffs nih.govnih.govresearchgate.net. However, the study concluded that there were no differences in the maximal bronchodilator response (maximal increases in FEV1 and FVC) achieved by oxitropium bromide, ipratropium bromide, and this compound nih.govnih.govresearchgate.net.

Here is a summary of the comparative bronchodilator effects based on the dose-response study:

BronchodilatorCumulative Dose to Plateau (Puffs)Maximal Increase in FEV1 and FVCGreater Effect at < 6 Puffs?
Ipratropium Bromide14No significant differenceNo
This compound14No significant differenceNo
Oxitropium Bromide6No significant differenceYes

Note: Data derived from a dose-response study in patients with stable COPD comparing cumulative doses. nih.govnih.govresearchgate.net

Synergistic and Additive Effects with Beta2-Adrenoceptor Agonists (e.g., Fenoterol (B1672521), Salbutamol)

Research has explored the potential for enhanced bronchodilation when this compound is administered in combination with beta2-adrenoceptor agonists such as fenoterol and salbutamol (B1663637). Studies in guinea pigs utilizing an index of inhibition of acetylcholine-induced bronchoconstriction demonstrated that the co-administration of this compound with salbutamol enhanced bronchodilation compared to the administration of salbutamol alone. nih.gov This suggests a potential synergistic or additive effect between the two classes of bronchodilators, targeting different pathways involved in bronchoconstriction. The combination of anticholinergics and beta2-agonists is a recognized strategy in respiratory therapy to achieve a more pronounced bronchodilatory effect. patsnap.com While specific detailed clinical trial data on this compound in combination with fenoterol or salbutamol were not extensively available in the search results, the principle of synergistic action between anticholinergics and beta2-agonists is supported by studies involving other agents like ipratropium bromide in combination with fenoterol and salbutamol, which showed enhanced bronchodilation and protection against provoked asthma. nih.govhres.ca

Concurrent Therapy with Non-Bronchodilator Agents (e.g., Aminophylline (B1665990), Disodium (B8443419) Cromoglycate, Corticosteroids)

The potential benefits of using this compound concurrently with non-bronchodilator agents have also been investigated. In the aforementioned study in guinea pigs, the combination of this compound with aminophylline or disodium cromoglycate also resulted in enhanced bronchodilation compared to the single administration of these antiasthma drugs. nih.gov Aminophylline, a xanthine (B1682287) derivative, possesses both bronchodilating and non-bronchodilating effects, including anti-inflammatory properties. mims.comfishersci.ca Disodium cromoglycate is known for its role as a mast cell stabilizer, preventing the release of inflammatory mediators. fishersci.camacsenlab.comwikipedia.org These findings suggest that combining this compound with agents acting through different mechanisms, such as anti-inflammatory or mast cell stabilizing effects, could offer a more comprehensive therapeutic approach in managing airway diseases. Corticosteroids, another class of non-bronchodilator agents with potent anti-inflammatory effects, are cornerstone therapy for asthma and are often used in combination with bronchodilators. termedia.pl While the search results did not provide specific studies on this compound in direct combination with corticosteroids, the general principle of combining bronchodilators with corticosteroids is well-established in respiratory disease management to address both bronchoconstriction and inflammation. termedia.pl

Here is a summary of findings from the guinea pig study on combination therapy:

Combination TherapyEffect on Bronchodilation (vs. single agent)Reference
This compound + SalbutamolEnhanced nih.gov
This compound + AminophyllineEnhanced nih.gov
This compound + Disodium CromoglycateEnhanced nih.gov

Overview of Clinical Trial Program and Regulatory Status

Vi. Comprehensive Safety Assessment and Toxicological Profile of Flutropium Bromide

Clinical Adverse Event Profile and Risk-Benefit Analysis

The risk-benefit analysis for flutropium (B1209967) bromide, particularly in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD), hinges on its efficacy as a bronchodilator against the potential for these adverse events. patsnap.comnih.gov Its mechanism of action, blocking acetylcholine (B1216132) at muscarinic receptors in the airways to promote bronchodilation, offers significant relief from breathing difficulties. patsnap.com The prolonged duration of action, typically around 24 hours, contributes to its usefulness for maintenance therapy, providing sustained symptom relief. patsnap.com The decision to use flutropium bromide involves weighing these therapeutic benefits against the potential risks of anticholinergic side effects and other less common severe reactions.

Pharmacological Drug-Drug Interactions and Clinical Significance

The potential for drug-drug interactions is an important consideration in the clinical use of this compound. As an anticholinergic agent, it may interact with other medications possessing similar pharmacological properties or affecting related physiological pathways.

Interactions with Other Anticholinergic Medications

Concurrent use of this compound with other anticholinergic medications can lead to an increased risk of additive anticholinergic side effects. patsnap.comrxlist.comhealthline.com These effects may include dry mouth, constipation, urinary retention, blurred vision, and potentially acute narrow-angle glaucoma. patsnap.comhealthline.com While some anticholinergics, like inhaled ipratropium (B1672105) bromide, show minimal systemic side effects when inhaled, the potential for additive effects with other anticholinergic-containing drugs warrants caution. rxlist.comhealthline.comwikipedia.orgnih.govnih.govmedlink.com Patients with pre-existing conditions such as narrow-angle glaucoma, urinary retention issues, or severe prostate problems may be at a higher risk and should be monitored closely if co-administration is necessary. patsnap.comhealthline.comnih.gov

Interactions with Sympathomimetic Bronchodilators

The co-administration of this compound with sympathomimetic bronchodilators, such as beta-adrenergic agonists (e.g., salbutamol (B1663637), formoterol), is a common clinical practice to achieve synergistic bronchodilation. patsnap.commims.comlabshare.cnmims.comnih.govnih.govnih.govmims.comguidetopharmacology.orgmims.com While this combination can enhance therapeutic outcomes, patients should be monitored for potential additive side effects, particularly those related to cardiovascular effects like increased heart rate or tremors, which are associated with sympathomimetic agents. patsnap.commims.commims.com

Interactions with Anti-inflammatory Agents (e.g., Corticosteroids)

Corticosteroids, frequently prescribed for inflammatory respiratory conditions, can be used in combination with this compound to enhance therapeutic effects. patsnap.comwikipedia.orgmims.commims.comwikipedia.orgmims.comidrblab.cnwikipedia.orgnih.govnih.govguidetopharmacology.orgguidetopharmacology.org There is generally no known direct interaction between inhaled corticosteroids like budesonide (B1683875) or fluticasone (B1203827) and anticholinergic bronchodilators like tiotropium (B1237716) bromide (another anticholinergic used for respiratory conditions) that increases the risk of adverse effects when used together. rxlist.comhealthline.com However, it is essential to appropriately adjust dosages and monitor the patient for potential interactions, particularly considering the systemic effects that corticosteroids can have. patsnap.comnih.gov

Preclinical Toxicology Evaluations

Preclinical toxicology studies are conducted to assess the potential hazards of a compound before it is introduced into human clinical trials. These evaluations typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. nih.govselvita.compacificbiolabs.com

Acute Toxicity Studies in Various Species

Based on the general information available regarding preclinical toxicology, acute toxicity studies for this compound would involve administering the compound at various doses to animal species (commonly rodents and non-rodents) via relevant routes of administration (likely inhalation for a respiratory drug) to determine the dose-response relationship and identify potential acute adverse effects. The results of such studies are crucial for establishing a safe starting dose for initial human exposure in clinical trials. pacificbiolabs.com

Table: Potential Acute Toxicity Findings (Illustrative based on Anticholinergic Class)

SpeciesRoute of AdministrationObserved Effects (Potential)
RodentInhalationSigns of anticholinergic overstimulation (e.g., dry mucous membranes, mydriasis), potentially respiratory distress at high doses.
Non-RodentInhalationSimilar anticholinergic effects, potentially cardiovascular changes.

Further detailed research findings from specific preclinical toxicity studies on this compound would be necessary for a comprehensive understanding of its acute toxicological profile in various species.

Subchronic and Chronic Toxicity Assessments

Subchronic and chronic toxicity studies are designed to evaluate the adverse effects of repeated exposure to a substance over a significant portion of an organism's lifespan. Standardized guidelines, such as the OECD Test Guideline 408 for repeated dose 90-day oral toxicity studies in rodents and Test Guideline 453 for combined chronic toxicity/carcinogenicity studies, are commonly employed in these assessments. These studies typically involve administering the test substance at various dose levels to animal groups and observing for clinical signs, changes in body weight and food consumption, ophthalmological effects, hematological and biochemical parameters, and conducting gross necropsy and histopathological examinations oecd.orgfda.govoecd.org.

While specific detailed subchronic and chronic toxicity study results exclusively for this compound were not extensively available in the provided information, the concept of determining a No Observed Adverse Effect Level (NOAEL) from such studies is a key aspect of toxicological risk assessment fda.gov. One source, in the context of calculating a Derived No Effect Level (DNEL) for a substance, referenced an OECD 453 rat chronic toxicity study via oral administration where a NOAEL of 1 mg/kg body weight/day was determined based on adverse effects observed at higher doses europa.eu. The relevance of this specific study directly to this compound could not be definitively confirmed from the snippet alone, but it illustrates the methodology used in chronic toxicity assessment.

General toxicity information indicates that for bromide compounds, chronic consumption of 0.5-1 gram per day can lead to bromism, a syndrome characterized by neurological, psychiatric, gastrointestinal, and dermatological effects mhmedical.comwikipedia.org. However, this relates to the bromide ion itself and its accumulation, which has a long half-life, and may not directly reflect the toxicity profile of the intact this compound molecule mhmedical.com.

Acute toxicity data for this compound provides LD50 values in mice and rats via intravenous and oral administration, as shown in the table below chemicalbook.com:

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntravenousMale: 12.5, Female: 11.0
RatIntravenousMale: 16.4, Female: 18.4
MouseOralMale: 760, Female: 810
RatOralMale: 830, Female: 740

Genotoxicity and Mutagenicity Screening

Genotoxicity and mutagenicity screening are crucial for evaluating the potential of a substance to cause damage to genetic material. These assessments typically involve a battery of in vitro and in vivo tests to detect gene mutations, chromosomal aberrations, and other forms of DNA damage.

A patent application mentions "genotoxic effect" in relation to this compound google.com. Another patent application suggests that certain prodrugs of therapeutic agents, including this compound, are expected to be devoid of genotoxicity at therapeutic concentrations google.com. This implies that while the prodrugs are designed to be non-genotoxic, the genotoxicity profile of the parent compound, this compound, is a relevant consideration.

In the context of related anticholinergic compounds, tiotropium bromide has reportedly demonstrated no evidence of mutagenicity or clastogenicity in bacterial gene mutation assays, mammalian cell mutagenesis assays, chromosomal aberration assays, and unscheduled DNA synthesis assays pharmacompass.com. Although this finding pertains to a different compound, anticholinergics are often discussed together due to their shared mechanism of action, potentially suggesting similar considerations for this compound. General principles in the development of medicinal compounds aim for low toxicity, including genetic toxicity googleapis.com. Mutagens are defined as agents that affect the chromosome chains of exposed cells, with hereditary effects fresnostate.edu.

Based on the available snippets, specific detailed genotoxicity and mutagenicity study results for this compound were not provided, although its potential for genotoxic effects has been mentioned in patent literature google.comgoogle.com.

Organ System Specific Toxicity (e.g., hepatic, cardiovascular, ocular)

Toxicological assessments include evaluating the potential for a substance to cause adverse effects on specific organ systems. For this compound, an anticholinergic agent, potential effects on systems rich in muscarinic receptors, such as the ocular, cardiovascular, gastrointestinal, and urinary systems, are of particular interest.

Ocular Toxicity: Several sources highlight potential ocular effects associated with anticholinergic agents, including ipratropium bromide, which are likely relevant to this compound due to structural and pharmacological similarities. These effects can include temporary blurring of vision, eye pain or discomfort, mydriasis (pupil dilation), increased intraocular pressure, visual halos or colored images, and precipitation or worsening of narrow-angle glaucoma, especially if the substance comes into direct contact with the eyes nih.govclevelandclinic.orgkaiserpermanente.orghres.carxlist.comwikipedia.orgscbt.com. Caution is specifically advised for patients with narrow-angle glaucoma nih.govclevelandclinic.orgkaiserpermanente.orghres.carxlist.comwikipedia.orgscbt.commsf.orgdrugs.commayoclinic.orgdroracle.ai. Using a mouthpiece with nebulized solutions instead of a face mask may help reduce the risk of ocular exposure nih.govkaiserpermanente.org.

Cardiovascular Toxicity: At recommended doses, ipratropium bromide has been reported not to produce clinically significant changes in pulse rate or blood pressure rxlist.com. However, less common adverse reactions observed with ipratropium bromide include tachycardia (increased heart rate) and palpitations hres.cadrugs.com. Some research also suggests a potential association between ipratropium bromide use and an increased risk of cardiovascular events such as heart failure, acute coronary syndrome, and cardiac dysrhythmia, particularly with recent use droracle.ai. These findings, primarily from studies on ipratropium, suggest that cardiovascular effects are a consideration for anticholinergic bronchodilators.

Hepatic Toxicity: Information specifically on the hepatic toxicity of this compound is limited in the provided results. However, ipratropium bromide, a related anticholinergic, has not been linked to liver enzyme elevations or clinically apparent liver injury, potentially due to its low systemic absorption when inhaled nih.gov. Caution is advised when using ipratropium bromide inhalation solution in patients with hepatic or renal insufficiency, although specific studies in these populations were not found drugs.com. General information on drug-induced liver injury (DILI) indicates that various substances can cause liver toxicity, ranging from asymptomatic enzyme elevations to severe liver failure haz-map.comclevelandclinic.orgeasl.eu.

Other Organ Systems: Anticholinergic effects can also impact other organ systems. Urinary retention has been reported, particularly in older adults or individuals with pre-existing conditions such as prostatic hypertrophy or bladder-neck obstruction nih.govclevelandclinic.orgkaiserpermanente.orghres.cawikipedia.orgscbt.commsf.orgdrugs.comnih.govpatsnap.com. Gastrointestinal effects such as dry mouth, constipation, nausea, and vomiting have also been noted with anticholinergic use mhmedical.comwikipedia.orgscbt.commsf.orgpatsnap.compatsnap.com. Respiratory irritation is mentioned as a potential hazard associated with a substance identified as this compound, indicated by a hazard statement H335 .

Contraindications and Precautions in Clinical Practice

The use of this compound in clinical practice requires careful consideration of contraindications and the implementation of appropriate precautions to ensure patient safety.

A primary contraindication for this compound is a known hypersensitivity to the drug or any of its components patsnap.com. Due to structural similarities, hypersensitivity to atropine (B194438) and its derivatives is also considered a contraindication for related anticholinergics like ipratropium bromide drugs.commayoclinic.orgdroracle.aipediatriconcall.comnih.gov, which is likely applicable to this compound as well.

Caution is necessary when administering this compound to patients with certain pre-existing medical conditions that can be exacerbated by anticholinergic effects. These include:

Narrow-angle glaucoma, due to the potential for increased intraocular pressure nih.govclevelandclinic.orgkaiserpermanente.orghres.carxlist.comwikipedia.orgscbt.commsf.orgdrugs.commayoclinic.orgdroracle.aipatsnap.com.

Conditions involving urinary outflow tract obstruction, such as prostatic hypertrophy or bladder-neck obstruction, as anticholinergic properties can lead to urinary retention nih.govclevelandclinic.orghres.cawikipedia.orgmsf.orgdrugs.commayoclinic.orgdroracle.ainih.govpatsnap.compatsnap.com.

Patients should be advised that this compound is not intended for the rapid relief of acute bronchospasm or sudden asthma attacks; a fast-acting rescue inhaler should be available for such emergencies patsnap.com.

Concomitant use of this compound with other medications possessing anticholinergic effects should be approached with caution due to the potential for additive adverse effects clevelandclinic.orgmsf.orgpatsnap.compediatriconcall.com.

Accidental contact of nebulized or inhaled this compound with the eyes should be avoided to prevent potential ocular complications nih.govclevelandclinic.orgkaiserpermanente.orghres.ca. Using a mouthpiece with a nebulizer is recommended to minimize this risk nih.govkaiserpermanente.org.

Caution is also advised when using this compound in older adults, who may be more susceptible to anticholinergic side effects such as urinary retention and constipation kaiserpermanente.orgmsf.org.

While specific data on the use of this compound during pregnancy and breastfeeding were not detailed, the use of related anticholinergics in these populations requires careful consideration of the potential risks versus benefits kaiserpermanente.orgwikipedia.orgdroracle.ai.

Patients with hepatic or renal insufficiency should use this compound with caution, as its pharmacokinetics in these populations may be altered drugs.com.

Paradoxical bronchospasm, a potentially life-threatening reaction where airways constrict after administration, can occur with inhaled bronchodilators, including anticholinergics. If this occurs, this compound should be immediately discontinued (B1498344) mayoclinic.orgnih.govpatsnap.com. Caution may also be needed in patients with myasthenia gravis as it could potentially worsen symptoms droracle.ai.

ConditionPrecaution/Contraindication
Hypersensitivity to this compound or componentsContraindicated
Hypersensitivity to atropine or derivativesLikely contraindicated (due to structural similarity)
Narrow-angle glaucomaUse with caution; potential for exacerbation
Urinary retention issuesUse with caution; potential for exacerbation
Prostatic hypertrophy/Bladder-neck obstructionUse with caution; potential for exacerbation
Acute bronchospasm/Asthma attacksNot for acute relief; requires a fast-acting inhaler
Concomitant anticholinergic useUse with caution; potential for additive effects
Accidental eye contactAvoid; potential for ocular complications
Older adultsUse with caution; increased sensitivity to some side effects
Hepatic or renal insufficiencyUse with caution
Myasthenia GravisUse with caution; potential for symptom worsening
Paradoxical bronchospasmDiscontinue immediately if occurs

Vii. Future Research Trajectories and Unmet Needs for Flutropium Bromide

Optimizing Therapeutic Paradigms and Patient Outcomes

Optimizing therapeutic paradigms for Flutropium (B1209967) bromide involves further research into its efficacy and safety profile, particularly in diverse patient populations patsnap.com. This includes exploring how factors such as underlying disease severity, comorbidities, and demographic characteristics might influence treatment response mdpi.com. The goal is to maximize the benefits of Flutropium bromide while minimizing potential risks, ultimately leading to improved patient outcomes in the management of chronic respiratory diseases patsnap.com.

Exploration of Extended Therapeutic Indications

While primarily indicated for COPD and asthma, future research may explore the potential of this compound in other respiratory or related conditions where anticholinergic activity could be beneficial patsnap.compatsnap.com. This could involve investigating its effects on different types of bronchoconstriction or its potential role in conditions characterized by excessive mucus production beyond its current approved uses patsnap.compatsnap.com.

Real-World Evidence Generation and Post-Marketing Surveillance

Generating real-world evidence (RWE) through post-marketing surveillance is crucial to understand the performance of this compound in routine clinical practice across broader patient populations appliedclinicaltrialsonline.comnih.gov. This involves collecting data from sources such as electronic health records and claims databases to assess long-term effectiveness, safety, and utilization patterns outside of controlled clinical trial settings appliedclinicaltrialsonline.comnih.govfda.gov. Such studies can provide valuable insights into the drug's benefits and risks in a more heterogeneous patient group and help identify any rare or delayed adverse effects nih.govfda.gov. Regulatory bodies are increasingly open to the use of RWD and RWE to support regulatory decision-making and potentially expand labeling for approved drugs appliedclinicaltrialsonline.comnih.gov.

Advancements in Drug Delivery Systems and Formulation Sciences

Research into advanced drug delivery systems and formulation sciences aims to enhance the targeted delivery of this compound to the lungs, potentially improving efficacy and reducing systemic exposure patsnap.comgoogleapis.com. This could involve developing novel inhaler devices, optimizing particle size distribution for inhalation, or exploring alternative formulations that improve lung deposition and retention googleapis.comepo.org. Innovations in this area could lead to more convenient and effective administration for patients googleapis.com.

Pharmacogenomic and Personalized Medicine Approaches

Investigating the pharmacogenomic factors that influence individual responses to this compound is an emerging area of research merckmanuals.comrespiratory-therapy.com. Genetic variations can affect drug metabolism, target receptor sensitivity, and ultimately, patient outcomes merckmanuals.comrespiratory-therapy.comfda.gov. Research in this area could identify genetic markers that predict a patient's likelihood of responding to this compound or their risk of experiencing adverse effects, paving the way for personalized medicine approaches where treatment decisions are guided by a patient's genetic makeup merckmanuals.comrespiratory-therapy.comfda.gov. Studies on other anticholinergic bronchodilators like ipratropium (B1672105) bromide have shown sex-related differences in response, potentially linked to variations in muscarinic receptor expression, suggesting a role for personalized approaches nih.gov.

Investigation of Novel Combination Therapies and Adjunctive Treatments

Exploring novel combination therapies involving this compound and other therapeutic agents is an important avenue for future research patsnap.compatsnap.comnih.gov. Combining bronchodilators with different mechanisms of action, such as anticholinergics and beta-agonists, is a common strategy in respiratory disease management to achieve synergistic effects patsnap.compatsnap.comnih.gov. Research is ongoing to identify optimal combinations, dosages, and patient profiles that would benefit most from such approaches nih.govresearchgate.net. Additionally, investigating this compound as an adjunctive treatment alongside other therapies for respiratory or related conditions could reveal new strategies to improve patient outcomes patsnap.compatsnap.com. Studies have explored combining anticholinergics with other respiratory medications like corticosteroids patsnap.commdpi.com.

Q & A

Basic Research Questions

Q. What key structural and pharmacological properties of Flutropium bromide are critical for preclinical evaluation?

  • Methodological Answer : Begin by characterizing the molecular structure (C₁₇H₂₁BrFNO; molecular weight: 478.40) using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. Pharmacologically, assess its anticholinergic activity via muscarinic receptor binding assays. Determine LD₅₀ values across administration routes (e.g., subcutaneous: 760 mg/kg; intramuscular: 53 mg/kg) to establish safety margins . Compare these properties with structurally related compounds (e.g., Ipratropium bromide) to contextualize its bronchodilatory efficacy .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Employ thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/methanol/ammonia (85:10:5) and a detection wavelength of 254 nm. Prepare a 0.05 mg/mL standard solution for comparative analysis. Validate system suitability by ensuring resolution ≥1.5 between this compound and related impurities (e.g., N-(O-fluoroethyl)nortropinebenzilate). Use peak response ratios to quantify impurities, ensuring they fall below 0.1% .

Q. What in vitro models are appropriate for assessing the muscarinic receptor affinity of this compound?

  • Methodological Answer : Use isolated guinea pig tracheal strips or human bronchial smooth muscle cells to measure dose-dependent inhibition of acetylcholine-induced contraction. Apply competitive binding assays with radiolabeled antagonists (e.g., [³H]-QNB) to calculate IC₅₀ values. Validate results against positive controls (e.g., Tiotropium bromide) to ensure assay reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in bromide ion quantification across analytical methods?

  • Methodological Answer : Cross-validate results using ion chromatography (IC) and inductively coupled plasma mass spectrometry (ICP-MS). For example, if historical data shows variability (e.g., 0.10–0.26 mg/L bromide concentrations due to methodological changes), recalibrate instruments with certified reference materials and standardize sample preparation protocols. Perform Bland-Altman analysis to assess agreement between methods .

Q. How should a study be designed to compare the bronchodilatory efficacy of this compound with other anticholinergics?

  • Methodological Answer : Implement a randomized, double-blind crossover trial using spirometry (FEV₁/FVC) as primary endpoints. Include at least three cohorts: this compound, Tiotropium bromide, and placebo. Apply mixed-effects models to account for inter-subject variability. Power the study to detect a 10% improvement in FEV₁ with α=0.05 and β=0.2, referencing prior clinical data for sample size calculation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate LD₅₀ and Hill slopes. Apply bootstrapping (1,000 iterations) to calculate 95% confidence intervals. For multi-route comparisons (e.g., subcutaneous vs. intramuscular), perform ANOVA with Tukey’s post hoc test. Address outliers via Grubbs’ test and report effect sizes (Cohen’s d) for clinical relevance .

Data Interpretation & Reporting

Q. How should researchers address contradictions in this compound’s pharmacokinetic data across species?

  • Methodological Answer : Conduct allometric scaling to extrapolate rodent data to humans, adjusting for metabolic rate differences (e.g., using a 0.75 exponent for clearance). Validate predictions with in vitro hepatocyte assays. If discrepancies persist (e.g., plasma half-life variations), investigate species-specific cytochrome P450 metabolism via liver microsomal studies .

Q. What guidelines ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document reaction conditions (temperature, solvent purity, catalyst ratios) in line with ICH Q11 guidelines. Include detailed characterization data (e.g., HPLC chromatograms, NMR spectra) for five representative batches in the main manuscript, with additional batches in supplementary materials. Reference USP/EP monographs for impurity thresholds .

Ethical & Regulatory Considerations

Q. How can researchers ethically justify animal studies for this compound’s toxicity profiling?

  • Methodological Answer : Adhere to the 3Rs framework (Replacement, Reduction, Refinement). Use the minimum sample size required for statistical significance, validated by power analysis. Employ non-invasive monitoring (e.g., telemetry for cardiovascular effects) and euthanize animals at humane endpoints (e.g., >20% weight loss). Report compliance with ARRIVE guidelines in methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flutropium bromide
Reactant of Route 2
Flutropium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.